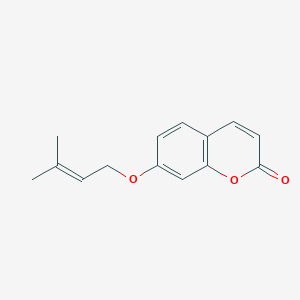

7-Prenyloxycoumarin

描述

Nsc267697: Heracleum dissectum。该化合物因其潜在的治疗效果而受到广泛关注,尤其是在预防和治疗乳腺癌方面。此外,它还对各种其他癌细胞系表现出细胞毒性作用 .

准备方法

合成路线和反应条件: Nsc267697 的合成通常涉及伞形酮(7-羟基香豆素)的异戊烯化。反应在碱性条件下进行,通常使用碳酸钾作为碱,异戊烯基溴作为异戊烯化剂。反应通常在有机溶剂(如丙酮或二甲基甲酰胺 (DMF))中于高温下进行,以促进目标产物的形成。

工业生产方法: Nsc267697 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。这包括精确控制温度、反应时间以及使用高纯度试剂。最终产品通常使用重结晶或色谱等技术进行纯化,以确保其满足研究和治疗应用所需的标准。

化学反应分析

反应类型: Nsc267697 会经历几种类型的化学反应,包括:

氧化: 这种反应可以修饰香豆素环,可能改变其生物活性。

还原: 还原反应会影响异戊烯基,导致不同的衍生物。

取代: 各种取代基可以被引入到香豆素环或异戊烯基上,从而改变化合物的性质。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 卤代试剂和亲核试剂在碱性或酸性条件下使用以引入新的取代基。

主要产物: 从这些反应中形成的主要产物取决于使用的特定条件和试剂。例如,氧化会导致羟基化衍生物,而还原会导致化合物的氢化形式。

科学研究应用

Cytotoxic Activities

1. Antitumor Effects

Recent studies have demonstrated that 7-prenyloxycoumarin exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Breast Cancer (MCF-7 Cells) : A study indicated that this compound induces apoptosis in MCF-7 cells through mechanisms involving Bax protein expression and DNA fragmentation. The compound showed a concentration-dependent decrease in cell viability, with an IC50 value determined at approximately 70–200 μM .

- Bladder Cancer (5637 Cells) : Another investigation revealed that 7-isopentenyloxycoumarin (a related compound) selectively induced apoptosis in bladder cancer cells while sparing normal cells. The compound caused significant chromatin condensation and DNA damage, suggesting its potential as a therapeutic agent for bladder cancer .

2. Mechanisms of Action

The mechanisms underlying the cytotoxicity of this compound involve:

- Induction of apoptosis through caspase activation.

- Cell cycle arrest at the G2/M phase.

- Reduction of DNA damage in oxidative stress conditions, demonstrating its protective effects against genotoxic agents .

Pharmacological Applications

1. Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative stress in cells. This characteristic is particularly beneficial for protecting normal cells from damage during cancer treatment .

2. Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. It has shown promise in enhancing cognitive function and protecting neuronal cells from degeneration, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

| Study | Cell Line | Findings | IC50 Value |

|---|---|---|---|

| Askari et al., 2015 | MCF-7 (Breast Cancer) | Induced apoptosis via Bax expression | 70–200 μM |

| Bisi et al., 2017 | LoVo (Colon Cancer) | Growth inhibition; reversion of drug resistance | 30 μM |

| Marquez Duarte da Cruz et al., 2020 | Ehrlich Ascites Carcinoma (Mice) | Reduced tumor volume and weight; inhibited angiogenesis | 25–50 mg/kg |

作用机制

相似化合物的比较

Nsc267697 由于其特定的结构和生物活性,在异戊烯化香豆素中独树一帜。类似的化合物包括:

7-羟基香豆素: Nsc267697 的母体化合物。

7-甲氧基香豆素: 另一种在香豆素环上具有不同取代基的衍生物。

8-异戊烯氧基香豆素: 一种类似的化合物,其异戊烯基位于香豆素环上的不同位置。

生物活性

7-Prenyloxycoumarin is a member of the prenyloxycoumarin family, which has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a prenyl group at the 7-position of the coumarin ring. This modification is believed to enhance its biological activity compared to other coumarins. The general structure can be represented as follows:

In Vitro Studies

Numerous studies have assessed the cytotoxic effects of this compound on various cancer cell lines. A significant study evaluated its effects on MCF-7 breast carcinoma cells, demonstrating that it induces apoptosis and exhibits dose-dependent cytotoxicity.

- Cell Viability Assay : The MTT assay was employed to quantify cell viability after treatment with varying concentrations of this compound. The results indicated a significant reduction in cell viability, with an IC50 value reported at approximately 25 µM .

- Apoptotic Mechanisms : Flow cytometry analysis revealed that treatment with this compound increased the percentage of apoptotic cells. The study highlighted an increase in Bax protein expression, suggesting that the compound promotes apoptosis through the intrinsic pathway .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via Bax induction |

| A549 | 15 | Mitochondrial pathway |

| KB | 20 | Caspase activation |

Comparative Studies

In comparative analyses, this compound was found to be more effective than other coumarins such as herniarin and umbelliferone . Its selective toxicity towards cancer cells over normal cells was also noted, indicating a promising therapeutic window.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. Key mechanisms include:

- Induction of Apoptosis : Studies have shown that this compound activates caspases, leading to programmed cell death . Specifically, caspase-3 activation was observed in treated cancer cells.

- Cell Cycle Arrest : Flow cytometry results indicated that treatment with this compound resulted in G2/M phase arrest in several cancer cell lines, further contributing to its antiproliferative effects .

Study on MCF-7 Cells

A detailed investigation into the effects of this compound on MCF-7 cells revealed significant apoptotic activity. The study utilized propidium iodide staining and flow cytometry to confirm increased DNA fragmentation and chromatin condensation in treated cells. The findings suggest that this compound effectively triggers apoptosis through mitochondrial pathways .

Study on Bladder Cancer Cells

Another study focused on bladder cancer cell line 5637 demonstrated that 7-isopentenyloxycoumarin (a derivative) exhibited selective toxicity and induced apoptosis via caspase-3 activation. Although this study did not focus solely on this compound, it highlights the potential for similar compounds within this class .

属性

IUPAC Name |

7-(3-methylbut-2-enoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-10(2)7-8-16-12-5-3-11-4-6-14(15)17-13(11)9-12/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHJTSOVVRGDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313213 | |

| Record name | 7-Prenyloxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10387-50-5 | |

| Record name | O-Prenylumbelliferone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10387-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 267697 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC267697 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Prenyloxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anticancer mechanisms of 7-prenyloxycoumarins?

A1: While the exact mechanisms are still under investigation, research suggests that 7-prenyloxycoumarins like umbelliprenin might exert anticancer effects through various pathways. One proposed mechanism involves inducing apoptosis, a form of programmed cell death, in cancer cells. This effect has been observed in breast cancer cells (MCF-7) treated with auraptene, where it was linked to upregulation of the pro-apoptotic protein Bax []. Furthermore, umbelliprenin has shown promising results in a mouse model of lung cancer, where it demonstrated cytotoxic effects on Lewis lung cancer (LLC) cells while having minimal impact on healthy splenocytes []. This suggests a degree of selectivity towards cancerous cells. Additionally, umbelliprenin treatment in this model led to a decrease in tumor size and a shift towards a Th1 immune response, characterized by increased TNF-α and IFN-γ levels, and decreased IL-10, IL-4, Foxp3, and TGF-β levels []. This modulation of the immune response could contribute to its antitumor activity.

Q2: Beyond anticancer activity, what other biological activities have been reported for 7-prenyloxycoumarins?

A2: 7-prenyloxycoumarins, particularly umbelliprenin, have demonstrated a range of biological activities beyond their anticancer potential. These include:

- Anti-inflammatory activity: Umbelliprenin has shown efficacy in reducing inflammation. []

- Antioxidant activity: It can scavenge free radicals and protect against oxidative stress. []

- Antileishmanial activity: Studies indicate potential for combating Leishmania parasites. [, ]

Q3: Can you elaborate on the structure-activity relationship (SAR) of 7-prenyloxycoumarins?

A3: While comprehensive SAR studies are ongoing, existing research hints at the importance of the prenyl group for the biological activity of 7-prenyloxycoumarins. For instance, in a study evaluating the trypanocidal activity of compounds extracted from Polygala sabulosa, the prenylated coumarin, 6-methoxy-7-prenyloxycoumarin, exhibited significantly higher activity against both epimastigote and trypomastigote forms of Trypanosoma cruzi compared to other compounds lacking the prenyl group []. This suggests that the prenyl group may be crucial for interacting with target molecules or influencing the compound's pharmacokinetic properties.

Q4: What is the availability of 7-prenyloxycoumarins like umbelliprenin? Are they solely naturally occurring, or can they be synthesized?

A4: Umbelliprenin, along with other 7-prenyloxycoumarins like auraptene and 7-isopentenyloxycoumarin, can be found naturally in various edible plants. These include members of the Rutaceae and Apiaceae families, with citrus fruits and Ferula species being particularly rich sources [, ]. Furthermore, researchers have successfully developed methods for the chemical synthesis of these compounds. One method involves reacting 7-hydroxycoumarin with the relevant prenyl bromides under alkaline conditions using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst []. This accessibility through both natural sources and chemical synthesis makes 7-prenyloxycoumarins promising candidates for further investigation and potential development into therapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。